molecular formula C9H11N5 B13089563 1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13089563
M. Wt: 189.22 g/mol
InChI Key: GTVJHIKJYQGJDX-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a 3-methylpyridin-4-ylmethyl group at position 1. This structure combines the electron-rich pyridine ring with the versatile 1,2,4-triazole moiety, making it a candidate for diverse pharmacological and chemical applications.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(3-methylpyridin-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-4-11-3-2-8(7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

GTVJHIKJYQGJDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and 1H-1,2,4-triazole.

    Reaction Conditions: The methyl group on the pyridine ring is activated using a suitable reagent, such as a halogenating agent, to form a reactive intermediate.

    Coupling Reaction: The activated pyridine intermediate is then coupled with 1H-1,2,4-triazole under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several triazol-3-amine derivatives, differing in substituents on the aromatic rings. Below is a systematic comparison based on substituent effects, physicochemical properties, and reported activities:

Table 1: Structural and Functional Comparison of Triazol-3-amine Derivatives

Compound Name Substituent on Triazole Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine 3-Methylpyridin-4-ylmethyl C₁₀H₁₂N₆ 216.25 Not reported Potential kinase inhibition (inferred from pyridine analogs)
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Chloro-4-fluorobenzyl C₉H₈ClFN₄ 226.64 Not reported Antagonist activity (P2X7 receptor inferred)
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl C₉H₉FN₄ 192.20 Not reported Intermediate in drug synthesis
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1c) Nitro-triazole-pyrimidine hybrid C₇H₈N₇O₂ 222.07 235–237 (decomp.) High thermal stability; nitro group enhances electrophilicity
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine Pyridinyl-oxane-triazole hybrid C₁₈H₂₁N₇O₂ 375.41 Not reported Low synthetic yield (6%); potential macrofilaricidal activity

Key Differences and Implications

Substituent Effects on Bioactivity

  • Pyridine vs. Benzyl Groups : The 3-methylpyridine substituent in the target compound may enhance solubility and binding affinity to kinase domains compared to halogenated benzyl analogs (e.g., 2-chloro-4-fluorophenyl in ). Pyridine derivatives often exhibit improved pharmacokinetic profiles due to their ability to participate in hydrogen bonding and π-π interactions .
  • Nitro Group vs. Amine : Nitro-substituted triazoles (e.g., compound 1c in ) show higher electrophilicity, making them reactive intermediates in medicinal chemistry. In contrast, the amine group in the target compound may confer nucleophilic character, enabling covalent bond formation with biological targets .

Physicochemical Properties Melting Points: Nitro-substituted derivatives (e.g., 1c, mp 235–237°C) exhibit higher thermal stability than non-nitrated analogs, likely due to stronger intermolecular interactions . Molecular Weight and Solubility: The pyridinyl-oxane hybrid (MW 375.41, ) has lower aqueous solubility compared to simpler benzyl or pyridinyl derivatives, which may limit bioavailability.

Synthetic Challenges

  • The target compound’s synthesis may face challenges similar to those of 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine, where low yields (6%) are attributed to steric hindrance and competing side reactions .

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